Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIGHUUXGVPMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Thiophene Moiety Addition: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and benzothiazole sulfur atoms serve as nucleophilic centers.
-
Alkylation/Acylation :
The piperidine’s tertiary nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) under basic conditions. For example:Similar reactions are reported for analogous piperidine-containing benzothiazoles .
-
Thiophene Functionalization :
The thiophen-3-yl group undergoes electrophilic substitution (e.g., bromination or nitration) at the α-position. For instance:
Coupling Reactions
The benzothiazole and thiophene moieties participate in cross-coupling reactions.
Suzuki-Miyaura Coupling:
The brominated thiophene or benzothiazole derivatives react with aryl boronic acids in the presence of Pd catalysts:
Yields range from 65–89% under optimized conditions .
Buchwald-Hartwig Amination:
The brominated benzothiazole reacts with amines to form C–N bonds:
Reported yields: 70–85% .
Condensation Reactions
The ketone group participates in Knoevenagel condensations with active methylene compounds:
This reaction is typical for benzothiazole ketones .
Oxidation and Reduction
-
Ketone Reduction :
The methanone group is reduced to a secondary alcohol using NaBH or LiAlH: -
Thiophene Oxidation :
Thiophene is oxidized to thiophene-S-oxide using mCPBA:
Ring-Opening and Rearrangement
The benzothiazole ring undergoes ring-opening under strong acidic or basic conditions. For example:
This is observed in structurally similar compounds .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Anti-Mycobacterial Analogs:
Substitution at the piperidine or thiophene positions improves activity against Mycobacterium tuberculosis. Key examples:
| Position Modified | Substituent | MIC (μM) | Cytotoxicity (RAW 264.7) | Source |
|---|---|---|---|---|
| Piperidine N | CF | 2.35 | <50% at 10 μM | |
| Thiophene C3 | Br | 16 | ND |
Spectroscopic Characterization
Key data for reaction products:
-
1^11H NMR : Olefinic protons (δ 8.51 ppm) confirm Knoevenagel products .
-
MS : Molecular ion peaks (e.g., m/z 263 [M]) validate structural integrity .
Stability and Reactivity Trends
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Longer alkoxy chains (e.g., butoxy in 3j ) correlate with higher melting points, likely due to increased crystallinity from extended alkyl chains.
- Synthetic yields decrease slightly with longer linkers, possibly due to steric hindrance during alkylation .
Substituent Effects on Piperidine/Thiophene Moieties
- 4c (): Features 3,5-dimethylpiperidine instead of thiophene-substituted piperidine.
- Compound 22 (): Contains a methoxy group and thiophen-3-yl on a piperazine-thiazole scaffold. The methoxy group increases polarity (mp 103°C), contrasting with the target compound’s thiophene, which may favor hydrophobic binding pockets .
Bivalent Ligands with Extended Linkers
Compounds 5j and 5l () incorporate benzothiazolone/benzoxazolone cores with piperazine and pentyl/pentyl linkers. These bivalent structures exhibit:
- Higher molecular weights (~500–600 Da) compared to the target compound (~350–400 Da).
- Flexible alkyl chains enabling dual-target engagement, a feature absent in the monovalent target compound .
Fungicidal Thiazole-Piperidine Derivatives ()
Patent-derived compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one demonstrate fungicidal activity. Unlike the target compound, these feature isoxazole-thiazole motifs, emphasizing the role of heterocycle diversity in biological targeting .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, including:
- Coupling reactions : Use of coupling agents (e.g., carbodiimides) to link benzothiazole and piperidine-thiophene moieties .
- Halogenation : Introduction of bromine or fluorine substituents to enhance reactivity, as seen in related benzothiazole derivatives .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency, while temperature control (reflux conditions) ensures optimal yields .
- Characterization : Confirmation of purity via HPLC (e.g., retention time ~11–12 minutes, peak area >95%) and structural validation using H/C NMR .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH groups at δ 2.5–3.5 ppm), while C NMR confirms carbonyl (C=O) and heterocyclic carbons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+Na] = 475.1410, observed 475.1411) .
- HPLC : Monitors purity (e.g., 97–99% at 254 nm) and identifies byproducts .
Q. What is the hypothesized mechanism of action for this compound based on structural analogs?
- Methodological Answer :
- Receptor modulation : The benzothiazole moiety may interact with microbial enzymes (e.g., bacterial DNA gyrase), while the piperidine-thiophene group could enhance membrane permeability .
- Pharmacological assays : In vitro MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli (typical range: 2–10 µM) validates antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of coupling reactions during synthesis?
- Methodological Answer :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency between aryl halides and piperidine intermediates .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions in multi-step syntheses .
- Solvent effects : Binary solvent systems (e.g., DCM:MeOH 4:1) enhance solubility of intermediates, increasing yields from 12% to >50% in analogous compounds .
Q. How do structural modifications (e.g., nitro or methylsulfonyl groups) impact the compound’s binding affinity to biological targets?
- Methodological Answer :
- Nitro groups : Introduce electron-withdrawing effects, improving interactions with bacterial DNA (e.g., MIC reduction from 10 µM to 2 µM in B. subtilis) .
- Methylsulfonyl groups : Enhance solubility and bioavailability (logP reduction from 3.5 to 2.8) while maintaining anti-inflammatory activity (IC ~15 µM in COX-2 inhibition) .
- SAR studies : Systematic substitution at the thiophene or piperidine positions (e.g., fluorophenyl vs. methoxybenzyl) reveals steric and electronic influences on potency .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for compound stability in DMSO .
- Dose-response analysis : Compare EC values under identical conditions (e.g., 5–20 µM range) to differentiate true activity from assay-specific artifacts .
- Meta-analysis : Cross-reference data from similar benzothiazole derivatives (e.g., Compound A: MIC = 2 µM vs. Compound B: MIC = 10 µM) to identify structural determinants of efficacy .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or flash distillation .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to piperidine intermediate) to minimize unreacted starting materials .
- Yield reproducibility : Ensure strict control of anhydrous conditions (e.g., molecular sieves in DMF) to prevent hydrolysis of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
